molecular formula C20H19N3O4 B2880110 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide CAS No. 851407-78-8

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide

Cat. No.: B2880110
CAS No.: 851407-78-8
M. Wt: 365.389
InChI Key: ONYWTPZHEBDTPS-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide is a complex organic compound belonging to the quinoline derivative family. Quinolines are nitrogen-containing bicyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide can undergo several types of chemical reactions, including:

  • Oxidation: The quinoline core can be further oxidized to produce quinone derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.

  • Substitution: Various substituents can be introduced at different positions on the quinoline ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases such as sodium hydride (NaH).

Major Products Formed:

  • Quinone Derivatives: Resulting from the oxidation of the quinoline core.

  • Amine Derivatives: Formed by the reduction of the nitro group.

  • Substituted Quinolines: Resulting from electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV is particularly noteworthy.

Medicine: Medically, this compound has shown promise in anticancer research. Its ability to interfere with DNA synthesis and cell division makes it a potential candidate for chemotherapy agents.

Industry: In industry, the compound's derivatives are used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide exerts its effects involves the interaction with molecular targets such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound disrupts bacterial DNA replication and cell division, leading to bacterial cell death.

Comparison with Similar Compounds

  • Quinoline: The parent compound, known for its broad range of biological activities.

  • Nalidixic Acid: A well-known quinolone antibiotic used to treat bacterial infections.

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with enhanced activity against Gram-negative bacteria.

Uniqueness: N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide stands out due to its specific structural modifications, which enhance its biological activity and stability compared to its simpler counterparts. These modifications allow for targeted interactions with bacterial enzymes, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-7-8-14-11-15(19(24)22-18(14)13(12)2)9-10-21-20(25)16-5-3-4-6-17(16)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYWTPZHEBDTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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